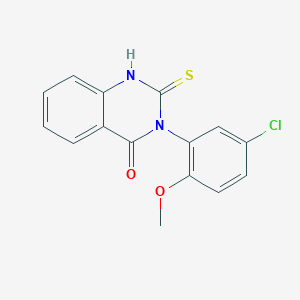
3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common scaffold in many pharmacologically active molecules.
Preparation Methods
The synthesis of 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 5-chloro-2-methoxyaniline with isothiocyanates under specific conditions. The reaction mixture is often heated to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one include:
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-methoxyphenyl isocyanate These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific quinazolinone core and the presence of both chloro and methoxy substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-13-7-6-9(16)8-12(13)18-14(19)10-4-2-3-5-11(10)17-15(18)21/h2-8H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKRYCNFPPEXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5793125.png)
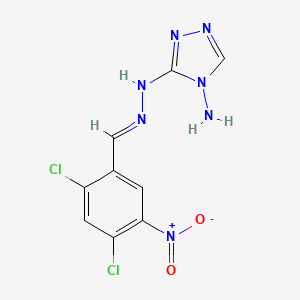
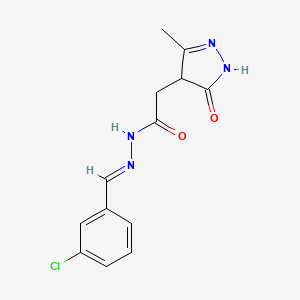
![3-phenyl-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5793153.png)
![N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5793170.png)
![N-(2,5-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5793178.png)

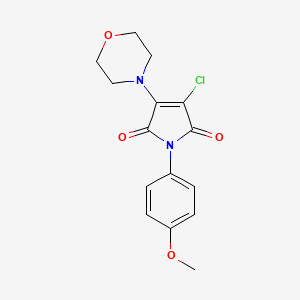
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5793192.png)
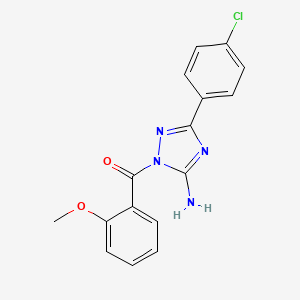
![8,9-dimethyl-7-(2-pyridinyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793202.png)
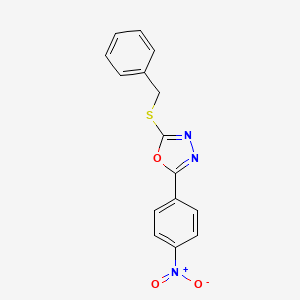
![2-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5793217.png)
![N-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE](/img/structure/B5793220.png)
